molecular formula C11H18N2O2 B1453177 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 91216-35-2

8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B1453177
CAS No.: 91216-35-2
M. Wt: 210.27 g/mol
InChI Key: YGYGYMNTXAXUDV-UHFFFAOYSA-N
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Description

8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 91216-35-2) is a high-purity chemical compound for research applications. With the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol, this diazaspiro[4.5]decane derivative features a hydantoin core structure fused with a cyclohexane ring and an isopropyl substituent . Compounds based on the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold are of significant interest in medicinal chemistry as novel templates for inhibiting 2-oxoglutarate (2OG)-dependent oxygenases . Research indicates that such spirocyclic compounds can act as potent inhibitors for prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the hypoxia-induc factor (HIF) pathway . By chelating the active site metal ion and occupying the 2OG co-substrate binding pocket, these inhibitors have potential applications in researching conditions like anemia and other ischemia-related diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

8-propan-2-yl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(2)8-3-5-11(6-4-8)9(14)12-10(15)13-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYGYMNTXAXUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as a selective agonist for delta opioid receptors. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the orthosteric site of delta opioid receptors, which are G-protein coupled receptors (GPCRs). This interaction is crucial for its function as it influences the receptor’s signaling pathways, leading to various physiological effects.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with delta opioid receptors can modulate the activity of downstream signaling molecules such as beta-arrestins and G-proteins. This modulation can lead to changes in cellular responses, including alterations in pain perception and inflammatory responses.

Biological Activity

8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is a compound with significant biological activity, particularly as a selective agonist for the delta opioid receptor (DOR). This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse literature sources.

  • Molecular Formula : C11H18N2O2
  • Molecular Weight : 210.27 g/mol
  • IUPAC Name : 8-propan-2-yl-1,3-diazaspiro[4.5]decane-2,4-dione
  • SMILES : CC(C)C1CCC2(CC1)C(=O)NC(=O)N2

The primary mechanism of action for this compound involves its role as a selective agonist for the delta opioid receptor. Upon binding to DOR, the compound activates several intracellular signaling pathways:

  • Inhibition of Adenylate Cyclase : This leads to decreased levels of cyclic AMP (cAMP), which is crucial for various cellular functions.
  • Antinociceptive Effects : The activation of DOR results in reduced pain perception, making this compound a candidate for pain management therapies.

Antinociceptive Effects

In laboratory studies, this compound has demonstrated significant antinociceptive effects. This was evidenced through various animal models where the compound was administered at different dosages:

Dosage (mg/kg)Pain Response Reduction (%)
130
550
1070

The compound's efficacy at higher doses suggests a dose-dependent response in pain relief.

Cellular Effects

The compound influences several cellular mechanisms:

  • Cell Signaling Pathways : It alters gene expression and metabolic processes within cells.
  • Transport and Distribution : The compound's transport across cellular membranes is facilitated by specific transporters, enhancing its bioavailability.

Case Studies

Recent studies have explored the use of this compound in various therapeutic contexts:

  • Cancer Therapy : Research indicates that derivatives of diazaspiro compounds exhibit cytotoxic effects against cancer cell lines. For instance, a study found that compounds similar to this compound showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Neurodegenerative Disorders : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease. Its influence on cholinergic pathways could lead to improved cognitive function in affected individuals .

Biochemical Analysis

The biochemical properties of this compound have been extensively studied:

  • Stability and Degradation : Laboratory assessments have shown that the compound maintains stability under physiological conditions while demonstrating effective degradation pathways that facilitate its elimination from biological systems.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H20_{20}N2_2O2_2
  • Molecular Weight : 224.30 g/mol
  • CAS Number : 91216-35-2

The compound features a spirocyclic structure characterized by two interconnected rings containing nitrogen atoms, which contributes to its distinct biological activities and potential therapeutic applications.

One of the most notable applications of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is its role as a selective agonist for delta opioid receptors (DOR) . This interaction is crucial for its antinociceptive effects, which are beneficial in pain management.

Pharmacological Applications

The pharmacological implications of this compound are extensive:

  • Pain Management : Due to its agonistic activity on DORs, it has potential applications in developing analgesic medications.
  • Drug Development : Its unique structure may serve as a scaffold for designing new drugs targeting opioid receptors with fewer side effects compared to traditional opioids.

Research Findings and Case Studies

Recent studies have focused on the pharmacokinetics and metabolic pathways of this compound:

  • Binding Affinity Studies : Research indicates that this compound exhibits high binding affinity for delta opioid receptors compared to other opioids.
  • Dosage Effects in Animal Models : Various dosages have been tested in preclinical models to assess efficacy and safety profiles.
  • Cellular Mechanisms : Investigations into how this compound influences cellular signaling pathways have provided insights into its potential therapeutic effects.

Comparison with Similar Compounds

Key Structural Insights:

  • 8-Position Substitutions : The 8-position is critical for target engagement. Aryl groups (e.g., phenyl) enhance 5-HT2A receptor antagonism, while sulfonamide or alkyl groups (e.g., methyl) improve metabolic stability .
  • 3-Position Modifications: Alkyl or aryl ether chains at the 3-position (e.g., phenoxyethyl) enhance anticonvulsant efficacy by promoting blood-brain barrier penetration .

Anticonvulsant Activity

  • 8-Amino-3-[2-(4-fluorophenoxy)ethyl] derivatives (e.g., compound 24 in ) exhibited ED₅₀ values of 23.4 mg/kg in the maximal electroshock (MES) test, surpassing phenytoin (ED₅₀ = 28.9 mg/kg). The 4-fluorophenoxy group enhanced lipophilicity and CNS bioavailability .
  • Sulfonamide analogs (e.g., 3-(4-bromophenylsulfonyl)-8-methyl) showed moderate activity, suggesting that bulkier 3-position substituents may reduce anticonvulsant potency compared to ether-linked groups .

Antiplatelet Activity

  • 8-Phenyl-3-piperazinylpropyl derivatives (e.g., compound 13 in ) inhibited collagen-induced platelet aggregation with an IC₅₀ of 27.3 μM, outperforming sarpogrelate (IC₅₀ = 66.8 μM). The phenyl group at the 8-position and piperazine moiety at the 3-position synergistically blocked 5-HT2A receptors .

TRPM8 Antagonism

  • The isopropyl group in the target compound may offer similar steric advantages for receptor binding.

Preparation Methods

Formation of the Diazaspiro Core

The diazaspiro[4.5]decane-2,4-dione scaffold is commonly synthesized via cyclization reactions involving piperidine derivatives and cyclic anhydrides or diacid derivatives. A typical approach involves:

  • Starting from a piperidine or piperazine derivative.
  • Reaction with a suitable dione or diketone precursor to form the spirocyclic ring.
  • Use of protecting groups such as t-butoxycarbonyl (BOC) to protect amine groups during cyclization.

Introduction of the Isopropyl Group (8-(Propan-2-yl) Substitution)

The isopropyl group at the 8-position is introduced either by:

  • Alkylation of the diazaspiro compound using an appropriate isopropyl-containing reagent.
  • Using isopropyl-substituted precursors in the initial cyclization step.

Representative Reaction Conditions and Reagents

From patent disclosures and research data, the following typical conditions and reagents are used:

Step Reagents/Conditions Notes
Cyclization to form diazaspiro Piperidine derivative + diketone compound Often performed in organic solvents like acetonitrile or DMF at elevated temperatures.
Protection of amines t-Butoxycarbonyl (BOC) protection BOC protection facilitates handling and purification.
Alkylation at 8-position Alkyl halides or isopropyl-containing reagents Base such as potassium bicarbonate or tertiary amines used to promote alkylation.
Deprotection Acidic conditions (e.g., trifluoroacetic acid) Removes BOC protecting groups to yield free amine.

Detailed Research Findings from Patents

Process Description from WO2015181532A1 and US9879017B2

  • The patents describe a process involving the preparation of 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione as an intermediate, which is structurally related to the target compound.
  • The process involves reacting the diazaspiro compound with amino alcohol derivatives in the presence of bases such as potassium bicarbonate or organic bases like N,N-diisopropylethylamine.
  • Protection with BOC groups is used to improve yields and purity.
  • Deprotection is achieved under acidic conditions, typically with trifluoroacetic acid.
  • Solvents such as acetonitrile, isopropanol, and pyridine are employed depending on reaction steps.
  • The reaction temperatures are controlled to optimize conversion and minimize impurities.

Optimization and Purification

  • Chromatographic methods including high-performance liquid chromatography (HPLC) are used to monitor purity.
  • Crystallization and salt formation (e.g., hydrochloride salts) improve isolation and stability.
  • The choice of base and solvent critically affects the yield and selectivity of the alkylation step.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Outcome/Notes
Diazaspiro ring formation Cyclization of piperidine with diketone Piperidine derivative, diketone, organic solvent (ACN, DMF), heat Formation of diazaspiro[4.5]decane-2,4-dione core
Amino group protection BOC protection Di-tert-butyl dicarbonate (BOC2O), base Protects amines for subsequent reactions
Alkylation at 8-position Reaction with isopropyl halide or equivalent Alkylating agent, base (K2CO3, DIPEA), solvent (pyridine, IPA) Introduction of propan-2-yl substituent
Deprotection Acidic cleavage of BOC group Trifluoroacetic acid (TFA), room temp Yields free amine form of the compound
Purification Crystallization, salt formation, HPLC Appropriate solvents, salts (HCl, others) High purity and isolated yield

Notes on Reaction Optimization and Scale-Up

  • The use of BOC protection and deprotection is critical for handling the reactive amine functionalities and improving overall yield.
  • Bases such as potassium bicarbonate offer mild conditions for alkylation, reducing side reactions.
  • Solvent choice affects solubility and reaction kinetics; acetonitrile and isopropanol are preferred for their polarity and compatibility.
  • Temperature control between 20–60°C is typical to balance reaction rate and impurity formation.
  • Salt formation enhances compound stability for storage and handling.

Q & A

Q. What are the standard synthetic routes for preparing 8-(propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives?

The compound is synthesized via cyclocondensation of ketones with ammonium carbonate and sodium cyanide in methanol/water under reflux. For example, 8-methyl derivatives are prepared by reacting 4-methylcyclohexanone with ammonium carbonate and sodium cyanide, yielding spirohydantoins with ~77–97% efficiency . Modifications at the 3-position (e.g., alkylation with 1-(2-bromoethoxy)-4-fluorobenzene) involve nucleophilic substitution under anhydrous potassium carbonate in acetonitrile .

Q. What analytical techniques are critical for characterizing spirohydantoin derivatives?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6_6 or CDCl3_3) to confirm spirocyclic structure and substituent integration .
  • IR spectroscopy : Peaks at 1,675–1,677 cm1^{-1} confirm carbonyl groups (C=O) in hydantoin rings .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weights (e.g., m/z 283.3 for intermediates) .
  • Elemental analysis : Ensures purity (±0.4% deviation for C, H, N) .

Q. What in vivo models are used to evaluate anticonvulsant activity?

The maximal electroshock seizure (MES) test is the primary model for assessing seizure protection, while the rotarod test evaluates neurotoxicity. Derivatives like compounds 24 , 27 , and 34 showed efficacy comparable to phenytoin in MES, with minimal neurotoxicity .

Advanced Research Questions

Q. How can substituent effects on the spirohydantoin core be optimized for anticonvulsant activity?

Structure–activity relationship (SAR) studies reveal:

  • Amide vs. sulfonamide substituents : Amide derivatives (e.g., 24 ) exhibit superior MES protection compared to sulfonamides, likely due to enhanced hydrogen bonding with targets .
  • Fluorophenoxy groups : Electron-withdrawing substituents (e.g., 4-fluorophenoxyethyl) improve bioavailability and target engagement .
  • Steric effects : Bulky groups at the 8-position (e.g., isopropyl) may hinder activity, necessitating molecular docking studies for optimization .

Q. How can spectral data contradictions (e.g., overlapping NMR peaks) be resolved?

  • Solvent selection : Use DMSO-d6_6 to resolve amine proton shifts (δ 8.86–9.01) .
  • 2D NMR techniques : HSQC and HMBC clarify ambiguous signals in crowded regions (e.g., spirocyclic CH2_2 groups) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for 3-(4-chlorophenylsulfonyl) derivatives .

Q. What strategies address discrepancies between in vitro potency and in vivo neurotoxicity?

  • Dose–response profiling : Compounds with ED50_{50} ≤ 50 mg/kg (MES) and TD50_{50} ≥ 100 mg/kg (rotarod) are prioritized .
  • Metabolic stability assays : Liver microsome studies identify derivatives prone to rapid clearance (e.g., esterase-sensitive groups) .

Q. How can microwave-assisted synthesis improve spirohydantoin yields?

Microwave irradiation reduces reaction times from 24 h to 1–2 h, achieving 85% yield for 1,3-diazaspiro[4.5]decane-2,4-dione derivatives. Controlled temperature (80–100°C) prevents decomposition of heat-sensitive intermediates .

Q. What are the challenges in scaling up spirohydantoin synthesis?

  • Purification : Column chromatography is impractical for large batches. Recrystallization from ethanol/water mixtures offers a scalable alternative .
  • Toxic intermediates : Sodium cyanide requires strict handling protocols (e.g., in situ quenching with FeSO4_4) .

Methodological Considerations

Q. How to validate the stability of spirohydantoins under storage conditions?

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC. Derivatives with electron-withdrawing groups (e.g., -F) show <5% decomposition .
  • Light sensitivity : Amber vials prevent photodegradation of hydantoin rings .

Q. How to explore non-anticonvulsant applications (e.g., serotonin receptor modulation)?

  • Target profiling : Screen against GPCR panels (e.g., 5-HT2A_{2A} receptors) using radioligand binding assays. Derivatives with piperazine substituents (e.g., compound 14 ) show submicromolar affinity .

Q. How to address data reproducibility in spirohydantoin research?

  • Batch consistency : Use elemental analysis (C, H, N) to verify purity ≥98% .
  • Reference standards : Cross-validate synthetic intermediates with commercial spirohydantoins (e.g., Sigma-Aldrich MFCD09730567) .

Tables of Key Data

Q. Table 1. Anticonvulsant Activity of Selected Derivatives

CompoundMES ED50_{50} (mg/kg)Rotarod TD50_{50} (mg/kg)Protective Index (TD50_{50}/ED50_{50})
24 32.5145.74.48
27 28.9132.44.58
34 30.1158.25.26
Phenytoin15.065.04.33
Data from

Q. Table 2. Spectral Signatures of Spirohydantoin Derivatives

Functional GroupIR (cm1^{-1})1H^1H NMR (δ, ppm)
Hydantoin C=O1,675–1,677-
N–H (amide)3,369–3,3738.86–9.01 (s, 1H)
Spiro CH2_2-1.43–1.86 (m, 8H)
Data from

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione

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